N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzofuran ring, a methoxybenzyl group, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the benzofuran ring with a methoxybenzyl halide under basic conditions.
Attachment of the Dioxidotetrahydrothiophene Moiety: This can be achieved through a nucleophilic substitution reaction, where the thiophene derivative is introduced.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzofuran or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the methoxybenzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzofuran-2-carboxamide: Lacks the methyl group on the benzofuran ring.
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide lies in its combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO5S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23NO5S/c1-15-19-8-3-4-9-20(19)28-21(15)22(24)23(17-10-11-29(25,26)14-17)13-16-6-5-7-18(12-16)27-2/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
KQWHNULUYHWRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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